

Cross-Validation of Analytical Data for Novel Benzoxazole Compounds: A Comparative Guide

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Compound of Interest

Compound Name: *Benzo[D]oxazol-6-ylboronic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for a series of novel benzoxazole compounds. It outlines the detailed experimental protocols for primary and alternative analytical techniques, offering a framework for robust cross-validation of results. The presented data, methodologies, and workflows are essential for ensuring the accuracy, reliability, and reproducibility of analytical findings in drug discovery and development.

Comparative Analytical Data of Novel Benzoxazole Compounds

The structural confirmation of newly synthesized benzoxazole derivatives relies on a combination of spectroscopic techniques. Below is a summary of representative analytical data for a series of novel benzoxazole compounds.

Table 1: Spectroscopic Data for Novel Benzoxazole Derivatives

Compound ID	Molecular Formula	MW	IR (KBr, cm^{-1})	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Mass Spec (m/z)
BZ-1	$\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}$ 3	254.24	3402 (N-H), 1556 (C=N), 1521 (NO_2), 1342 (C-O) [1]	2.50 (s, 3H, $-\text{CH}_3$), 7.22-8.41 (m, 7H, Ar-H) [1]	21.6, 110.4, 120.5, 124.3, 127.6, 128.4, 133.0, 135.3, 142.2, 149.4, 160.8, 162.7 [1]	254 $[\text{M}^+]$ [1]
BZ-2	$\text{C}_{14}\text{H}_{10}\text{ClNO}$	243.69	2921 (C-H), 1734 (C=O), 1590 (C=N), 1263 (C-O), 730 (C-Cl) [1]	2.49 (s, 3H, $-\text{CH}_3$), 7.18-8.11 (m, 7H, Ar-H) [1]	21.6, 110.2, 120.4, 123.5, 126.5, 126.8, 126.9, 131.4, 131.9, 133.5, 134.6, 141.9, 148.9, 161.1 [1]	245 $[\text{M}^+]$, 247 $[\text{M}^++2]$ [1]
BZ-3	$\text{C}_{13}\text{H}_9\text{N}_3\text{O}_2\text{S}$	287.30	3280 (N-H), 1688 (C=O), 1452 (C=C), 1252	3.82 (d, 2H, S- CH_2), 7.14-8.2 (m, 7H, Ar-H), 8.0 (s, 1H, CH), 8.1	40.9, 108.8, 121.2, 123.8, 125.3, 125.8, 126.3,	390.8 $[\text{M}^+]$ [2]

			(C=N), 745	(bs, 1H,	130.1,	
			(C-S)[2]	NH)[2]	132.0,	
					131.9,	
					135.0,	
					140.5,	
					143.0,	
					148.2,	
					151.4,	
					165.0,	
					173.0[2]	
<hr/>						
			3210 (NH),			
			1670	7.2-8.1 (m,		
			(C=O),	Ar-H), 8.5		
BZ-4	C ₁₅ H ₁₀ ClN	347.78	1605	(s, 1H,	Not	327 [M ⁺ -
	₃ O ₂ S		(C=N),	N=CH), 2.5	Available	H ₂ O][3]
			1310 (C-O-	(s, 1H, SH)		
			C), 2565	[3]		
			(SH)[3]			

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results.

Primary Analytical Methods

These are the standard spectroscopic techniques used for the initial characterization of the novel benzoxazole compounds.

- Instrument: Perkin-Elmer-1800 FTIR spectrophotometer or equivalent.
- Sample Preparation: Solid samples were mixed with KBr powder and pressed into pellets.
- Analysis: Spectra were recorded in the frequency range of 4000-400 cm⁻¹. The data was analyzed to identify characteristic absorption bands corresponding to various functional groups.[4]
- Instrument: Bruker AC-400 or 500 MHz NMR spectrometer.

- **Sample Preparation:** Samples were dissolved in deuterated dimethyl sulfoxide (DMSO- d_6) or chloroform ($CDCl_3$). Tetramethylsilane (TMS) was used as an internal standard.
- **Analysis:** 1H NMR and ^{13}C NMR spectra were recorded. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). 2D NMR experiments like COSY, HMQC, and HMBC were used for complex structural assignments.
- **Instrument:** LC-MS Q-ToF Micro, Mass analyzer (Shimadzu) or equivalent.
- **Ionization Method:** Electron Impact (EI) or Electrospray Ionization (ESI).
- **Analysis:** The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were determined to confirm the molecular weight and fragmentation pattern of the synthesized compounds.[\[4\]](#)

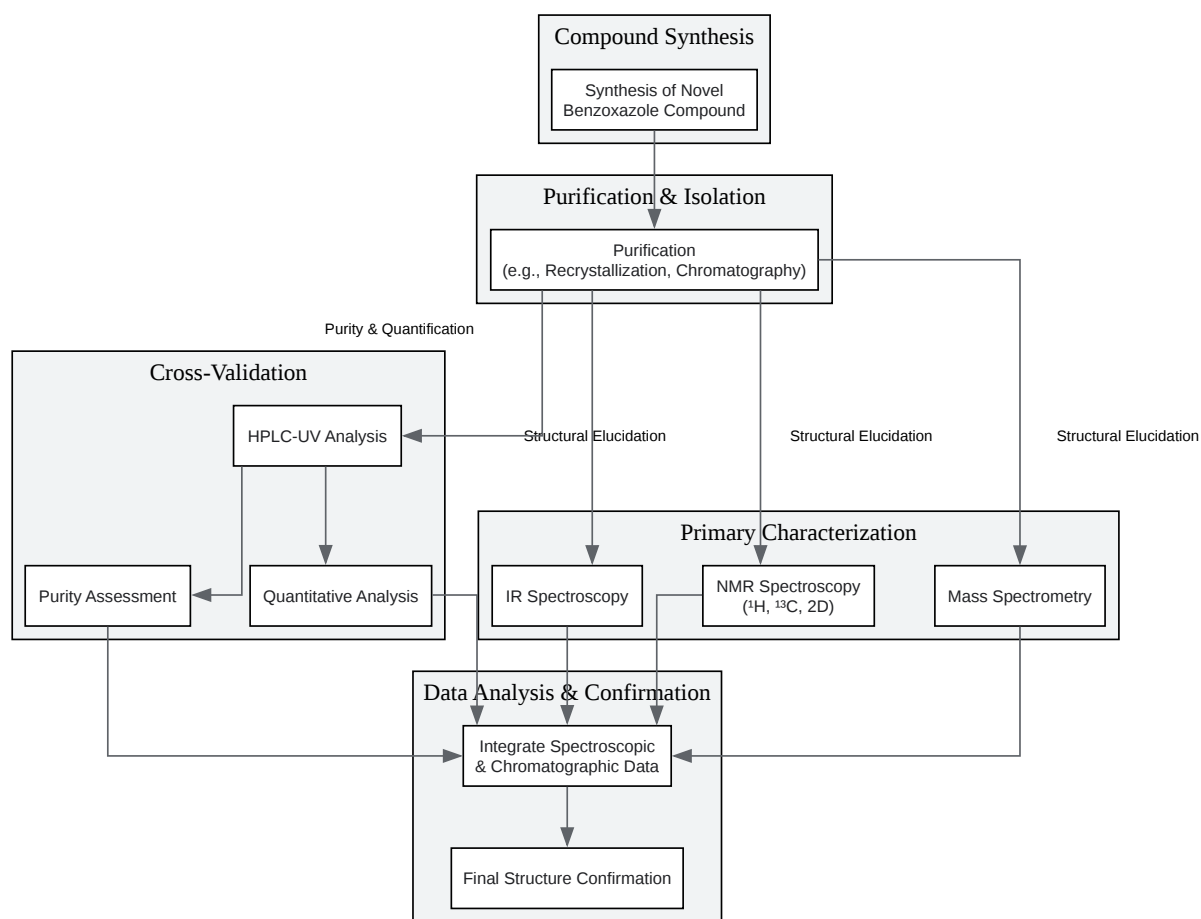
Alternative Analytical Method for Cross-Validation

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector provides a robust alternative method for quantitative analysis and purity assessment, which can be used to cross-validate the findings from spectroscopic methods.

- **System:** Agilent 1290 Infinity II LC System or equivalent, equipped with a UV detector.
- **Column:** Princeton SPHER C_{18} column (25 cm \times 4.6 mm i.d., 5 μ m).
- **Mobile Phase:** A gradient mixture of acetonitrile and 50 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 7.5). The mobile phase was filtered through a 0.45 μ m membrane filter and degassed before use.[\[5\]](#)
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at 222 nm.[\[5\]](#)
- **Method Validation:** The HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[\[6\]](#)[\[7\]](#)

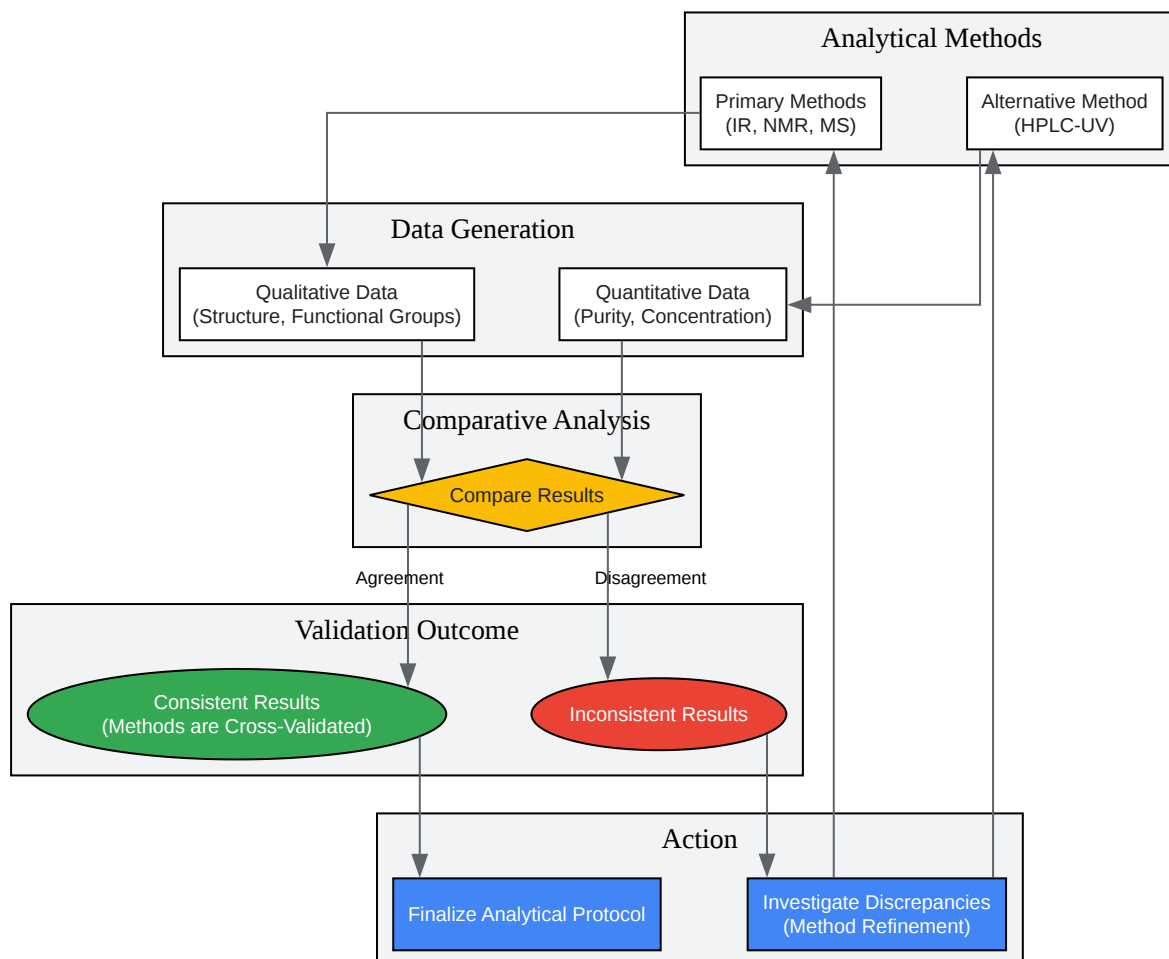
Visualization of Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the logic of the cross-validation process.



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Caption: Workflow for the synthesis and characterization of novel benzoxazole compounds.



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Caption: Logical flow for the cross-validation of analytical methods.

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